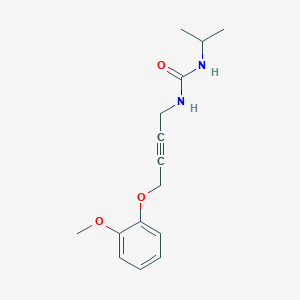
1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as A-769662, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a critical role in cellular energy homeostasis. The activation of AMPK by A-769662 has been shown to have a variety of biochemical and physiological effects, making it a promising target for the development of new drugs.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 1-isopropyl-3-((1R,4aS,10aR)-7-isopropyl-1, 4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)urea, a derivative of dehydroabietic acid, exhibits a unique crystal structure with two independent molecules differing in conformation within the same crystal lattice. Each molecule showcases a classic tricyclic hydrophenanthrene framework with trans-ring junctions between two cyclohexane rings, adopting chair and half-chair conformations. This structure is stabilized through intermolecular hydrogen bonds, leading to a head-tail zigzag arrangement within the crystal (Xiaoping Rao et al., 2010).
Synthesis and Characterization of Novel Derivatives
New derivatives containing 1-((6-(4-chlorophenoxy)/(4-bromophenoxy)/(4-nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl/(p-tolyl)/(4-methoxy phenyl)/(4-chloro phenyl) urea have been synthesized. These compounds were evaluated for antimicrobial properties, showcasing the versatility of urea derivatives in synthesizing compounds with potential biological activities (V. Rani et al., 2014).
Polymerization Initiator Applications
N-aryl-N′-pyridyl ureas, synthesized from 4-aminopyridine and various isocyanates, have been investigated as thermal latent initiators in the polymerization of diglycidyl ether of bisphenol A (DGEBA). The urea derivatives exhibit thermal latency, initiating polymerization at elevated temperatures, which is significant for developing temperature-controlled polymerization processes (N. Makiuchi et al., 2015).
Complexation and Unfolding Studies
Heterocyclic ureas have been synthesized and studied for their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. This property is crucial for understanding the self-assembly and complexation behaviors of ureas in various chemical and biological systems (P. Corbin et al., 2001).
Green Solvent for Copolymer Preparation
Isopropyl alcohol has been identified as a green and unusual solvent for synthesizing silicone–urea copolymers with high urea content. This finding opens new pathways for eco-friendly solvent choices in polymer chemistry, emphasizing the importance of solvent effects on polymer synthesis and properties (E. Yilgor et al., 2003).
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(2)17-15(18)16-10-6-7-11-20-14-9-5-4-8-13(14)19-3/h4-5,8-9,12H,10-11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABHIJGXBFOMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)
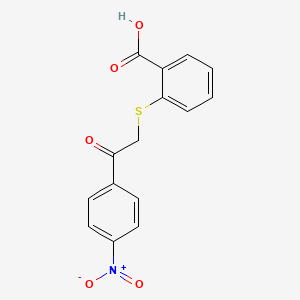



![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)
![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)
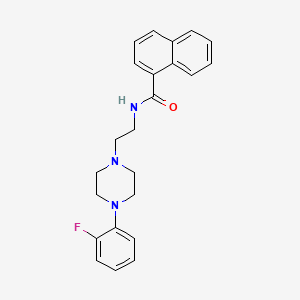

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2567329.png)
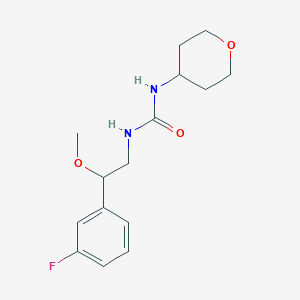
![1-(4-Chlorophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2567332.png)
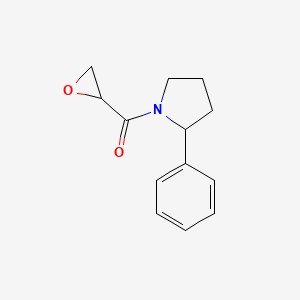
![4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2567335.png)
